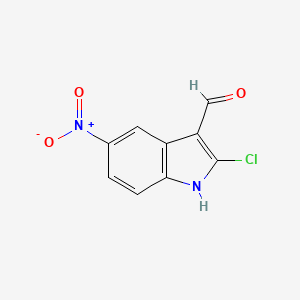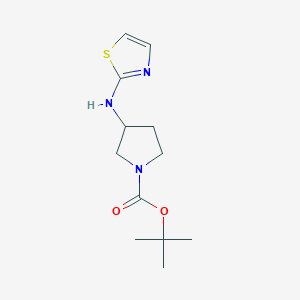![molecular formula C9H9ClO B8793692 2-[(2-Chlorophenyl)methyl]oxirane](/img/structure/B8793692.png)
2-[(2-Chlorophenyl)methyl]oxirane
Descripción general
Descripción
2-[(2-Chlorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a chlorobenzyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[(2-Chlorophenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with an epoxidizing agent such as sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-chlorobenzyl alcohol with an oxidizing agent like hydrogen peroxide or peracetic acid. This method is preferred due to its higher yield and lower environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chlorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorobenzyl ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions
Major Products Formed
Oxidation: Chlorobenzyl ketones and aldehydes.
Reduction: Chlorobenzyl diols.
Substitution: Various functionalized derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-[(2-Chlorophenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chlorophenyl)methyl]oxirane primarily involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane
- 2-(4-Chlorobenzyl)oxirane
- 2-(2-Bromobenzyl)oxirane
Uniqueness
2-[(2-Chlorophenyl)methyl]oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the chlorobenzyl group enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C9H9ClO |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9ClO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2 |
Clave InChI |
IZPMETSEQUXCSH-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid](/img/structure/B8793641.png)
![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8793649.png)


![Ethyl 2-[(4-fluorophenyl)methylamino]acetate](/img/structure/B8793668.png)




